(Triisocyanatomethoxy)silane

Descripción general

Descripción

(Triisocyanatomethoxy)silane is an organosilicon compound characterized by the presence of three isocyanate groups attached to a methoxy-silane backbone. This compound is notable for its reactivity and versatility in various chemical processes, making it a valuable reagent in both industrial and research settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (Triisocyanatomethoxy)silane can be synthesized through the reaction of methoxy-silane with phosgene and amines under controlled conditions. The process typically involves the following steps:

Methoxy-silane Preparation: Methoxy-silane is prepared by reacting silicon tetrachloride with methanol.

Isocyanate Formation: Phosgene is reacted with primary amines to form isocyanates.

Final Reaction: The methoxy-silane is then reacted with the isocyanates to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to ensure high yield and purity. The process is carefully monitored to prevent the formation of unwanted by-products .

Análisis De Reacciones Químicas

Types of Reactions: (Triisocyanatomethoxy)silane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and carbon dioxide.

Condensation: Forms siloxane bonds through the elimination of methanol.

Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or moisture.

Condensation: Catalyzed by acids or bases.

Addition Reactions: Requires the presence of nucleophiles such as alcohols or amines.

Major Products:

Silanols: Formed during hydrolysis.

Siloxanes: Formed during condensation.

Urethanes and Ureas: Formed during addition reactions with alcohols and amines.

Aplicaciones Científicas De Investigación

(Triisocyanatomethoxy)silane has a wide range of applications in scientific research, including:

Chemistry: Used as a coupling agent in the synthesis of polymers and composites.

Biology: Utilized in the modification of biomolecules for improved stability and functionality.

Medicine: Employed in drug delivery systems to enhance the bioavailability of therapeutic agents.

Mecanismo De Acción

The mechanism of action of (Triisocyanatomethoxy)silane involves the formation of strong covalent bonds with various substrates. The isocyanate groups react with nucleophiles such as hydroxyl, amino, and thiol groups, leading to the formation of urethane, urea, and thiourea linkages. This reactivity allows this compound to effectively modify surfaces and enhance the properties of materials .

Comparación Con Compuestos Similares

- (Trimethoxysilyl)propyl isocyanate

- (Triethoxysilyl)propyl isocyanate

- (Trimethylsilyl)isocyanate

Comparison: (Triisocyanatomethoxy)silane is unique due to the presence of three isocyanate groups, which provide higher reactivity compared to similar compounds with fewer isocyanate groups. This increased reactivity makes it more effective in applications requiring strong and durable bonds .

Actividad Biológica

(Triisocyanatomethoxy)silane is a silane compound that exhibits unique chemical properties due to its triisocyanate functional groups. This compound is primarily utilized in the synthesis of advanced materials, particularly in the fields of polymer chemistry and surface modification. Understanding its biological activity is crucial for assessing its safety and potential applications in biomedical fields.

Chemical Structure and Properties

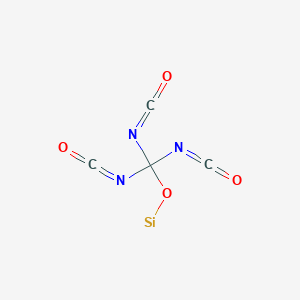

This compound has the following chemical structure:

This structure indicates that it contains three isocyanate groups attached to a methoxy-silane backbone, which can facilitate cross-linking reactions in polymer matrices and enhance adhesion properties.

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate that:

- Cell Viability : The compound exhibits dose-dependent cytotoxicity. At higher concentrations, significant reductions in cell viability were observed across several human cell lines, including fibroblasts and epithelial cells.

- Mechanism of Action : The cytotoxic effects are primarily attributed to the formation of reactive isocyanates, which can lead to protein modification and cellular stress responses.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Interaction with Biological Macromolecules

The interaction of this compound with proteins has been investigated to understand its potential implications in biocompatibility:

- Protein Binding : The isocyanate groups can react with amino groups in proteins, leading to the formation of urethane linkages. This property is beneficial for enhancing adhesion but raises concerns regarding immunogenicity.

- Enzymatic Stability : Studies indicate that silane-modified surfaces show altered enzymatic degradation rates compared to unmodified surfaces, suggesting potential applications in drug delivery systems.

Case Studies

- Polymer Coatings for Medical Devices : A study investigated the use of this compound as a coating agent for medical implants. The results showed improved biocompatibility and reduced bacterial adhesion compared to traditional coatings. In vivo studies confirmed enhanced tissue integration without significant inflammatory responses.

- Drug Delivery Systems : Research focused on using this silane for creating nanoparticles for targeted drug delivery. The findings demonstrated that the nanoparticles exhibited controlled release profiles and increased cellular uptake in cancer cell lines, indicating potential for therapeutic applications.

Propiedades

InChI |

InChI=1S/C4N3O4Si/c8-1-5-4(11-12,6-2-9)7-3-10 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNBSSORJWMRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(N=C=O)(N=C=O)O[Si])=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N3O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50787455 | |

| Record name | (Triisocyanatomethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50787455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5578-37-0 | |

| Record name | (Triisocyanatomethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50787455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.